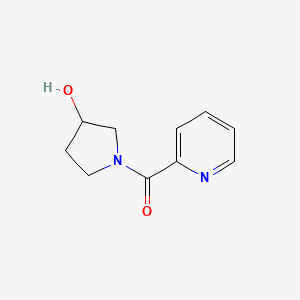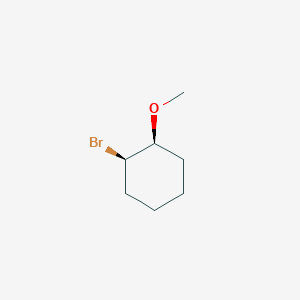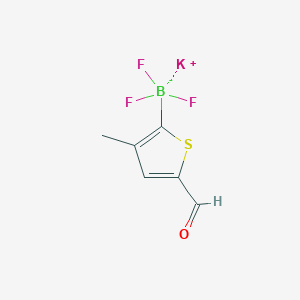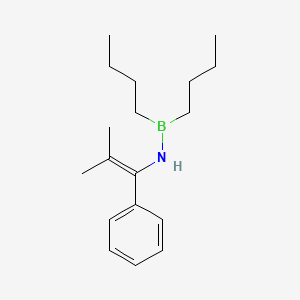
1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine is a chemical compound known for its unique structure and properties. It is a boron-containing compound with potential applications in various fields of chemistry and industry. The presence of both boron and nitrogen in its structure makes it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine typically involves the reaction of 2-methyl-1-phenylpropene with dibutylborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-methyl-1-phenylpropene} + \text{dibutylborane} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction parameters can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can lead to the formation of different boron-nitrogen compounds.
Substitution: The compound can participate in substitution reactions where the boron or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce various boron-nitrogen compounds.
Applications De Recherche Scientifique
1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The specific pathways and targets depend on the context of its application, such as catalysis or drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-phenylpropene: A precursor in the synthesis of 1,1-Dibutyl-N-(2-methyl-1-phenylprop-1-en-1-yl)boranamine.
Dibutylborane: Another boron-containing compound with similar reactivity.
Boronic Acids: Compounds with boron-oxygen bonds, used in various chemical reactions.
Uniqueness
This compound is unique due to its combination of boron and nitrogen atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61209-18-5 |
|---|---|
Formule moléculaire |
C18H30BN |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
N-dibutylboranyl-2-methyl-1-phenylprop-1-en-1-amine |
InChI |
InChI=1S/C18H30BN/c1-5-7-14-19(15-8-6-2)20-18(16(3)4)17-12-10-9-11-13-17/h9-13,20H,5-8,14-15H2,1-4H3 |
Clé InChI |
BBKNZEZEMVCWMO-UHFFFAOYSA-N |
SMILES canonique |
B(CCCC)(CCCC)NC(=C(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



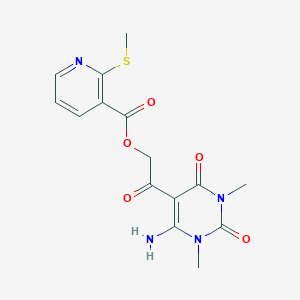
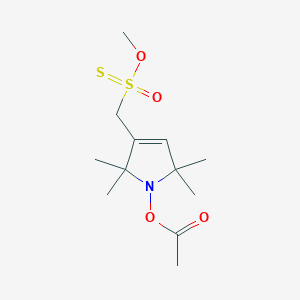
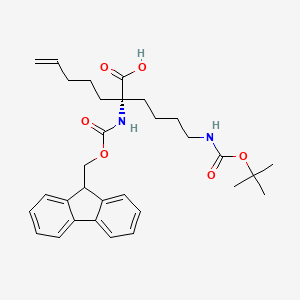

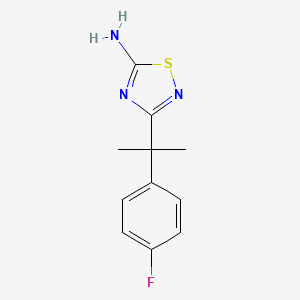
![6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352562.png)

![(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime](/img/structure/B13352575.png)
